![molecular formula C23H29N3O4S B2395122 (E)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1173519-31-7](/img/structure/B2395122.png)
(E)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Description
(E)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential of Piperazine Derivatives
Antipsychotic and Mood Disorders Applications
Piperazine derivatives, such as Lurasidone, have been extensively studied for their efficacy in treating psychotic and mood disorders. Lurasidone, for instance, demonstrates short-term efficacy in schizophrenia and acute bipolar depression, showcasing the therapeutic versatility of piperazine-based compounds (Pompili et al., 2018).
Anti-Mycobacterial Activity
Certain piperazine analogues exhibit significant anti-mycobacterial activity, including against multidrug-resistant strains of Mycobacterium tuberculosis. This highlights the potential of piperazine derivatives in developing novel anti-TB molecules, with comprehensive reviews detailing the structure-activity relationship of these compounds (Girase et al., 2020).
Cancer Therapy Insights
Piplartine, a compound with a piperazine moiety, shows promising anticancer properties, including cytotoxic, genotoxic, antiangiogenic, and antimetastatic activities. This underlines the broader application of piperazine derivatives in cancer therapy (Bezerra et al., 2013).
Pharmacological Actions of Antipsychotic Drugs
The unique pharmacological profile of piperazine-containing antipsychotic drugs, such as Clozapine, indicates the diverse biochemical interactions and therapeutic effects these compounds can mediate. Clozapine's effectiveness against resistant schizophrenia while minimizing neurological side effects showcases the complex pharmacodynamics of piperazine derivatives (Ashby & Wang, 1996).
properties
IUPAC Name |
(E)-1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-28-19-12-16(13-20(29-2)23(19)30-3)4-7-22(27)26-10-8-25(9-11-26)14-21-24-18(15-31-21)17-5-6-17/h4,7,12-13,15,17H,5-6,8-11,14H2,1-3H3/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJKLTHHDGBGNV-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
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